molecular formula C18H12O7 B2931900 (Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 859130-31-7

(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No.: B2931900
CAS No.: 859130-31-7
M. Wt: 340.287
InChI Key: XZQNJJITEYYWAI-SOFYXZRVSA-N
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Description

(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the benzo[d][1,3]dioxol-5-ylmethylene group: This step may involve a condensation reaction with appropriate aldehydes or ketones.

    Attachment of the acetic acid moiety: This can be done through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol-5-ylmethylene group.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at positions where functional groups are attached.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology and Medicine

    Pharmacological Studies: The compound could be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Drug Development: It might be used as a scaffold for designing new therapeutic agents.

Industry

    Material Science: The compound could be explored for its properties in creating new materials with specific functionalities.

    Chemical Manufacturing: It may be used in the production of fine chemicals or intermediates.

Mechanism of Action

The mechanism by which (Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interaction with Receptors: Modulating receptor activity to produce therapeutic effects.

    Pathway Modulation: Affecting signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.

    (Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)butanoic acid: Another analog with a butanoic acid group.

Uniqueness

The uniqueness of (Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O7/c19-17(20)8-22-11-2-3-12-14(7-11)25-16(18(12)21)6-10-1-4-13-15(5-10)24-9-23-13/h1-7H,8-9H2,(H,19,20)/b16-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQNJJITEYYWAI-SOFYXZRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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